An In-Depth Technical Guide to the Chemical Properties of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan
An In-Depth Technical Guide to the Chemical Properties of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan
Introduction: The Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile platforms for interacting with diverse biological targets. The 2,3-dihydrobenzo[b]furan scaffold is a prominent member of this class, offering a rigid, three-dimensional architecture that is both metabolically stable and amenable to synthetic modification.[1] This guide focuses on a key derivative, 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan (CAS 55745-74-9), a crucial building block for drug discovery and development.[2] Its unique combination of the dihydrobenzofuran core and a reactive primary amine handle makes it an invaluable intermediate for constructing complex molecular entities aimed at a range of therapeutic targets. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan features a bicyclic system where a dihydrofuran ring is fused to a benzene ring. The key functional group, a primary aminomethyl substituent, is located at the C-5 position of the aromatic ring. This benzylic amine is the primary site of chemical reactivity and a key anchor point for building molecular diversity.
Figure 1: Chemical Structure of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. As a specialized chemical intermediate, extensive physical data is not always publicly available, but key identifiers are well-established.
| Property | Value | Source |
| CAS Number | 55745-74-9 | [2] |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| IUPAC Name | (2,3-Dihydro-1-benzofuran-5-yl)methanamine | N/A |
| Appearance | Typically a liquid or low-melting solid | Supplier Data |
| Boiling Point | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | General Chemical Principles |
Synthesis and Manufacturing
The synthesis of 5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is not commonly detailed in primary literature but can be reliably achieved through standard, high-yielding organic transformations from commercially available precursors. A logical and efficient pathway is the reductive amination of 2,3-dihydrobenzo[b]furan-5-carbaldehyde . This method is favored in both research and process chemistry for its operational simplicity and high efficiency.
The causality for this synthetic choice is clear: aldehydes are readily converted to primary amines using an ammonia source to form an intermediate imine, which is then reduced in situ. This avoids the harsh conditions or less selective reagents required for other routes, such as the reduction of a corresponding nitrile or amide.
Figure 2: Synthetic workflow via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a self-validating system, where reaction progress can be monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting aldehyde.
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Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzo[b]furan-5-carbaldehyde (1.0 eq).
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Solvent Addition: Dissolve the aldehyde in a suitable alcoholic solvent, such as methanol or ethanol (approx. 0.2 M concentration).
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Amine Source: Add an ammonia source. Anhydrous ammonia in methanol (7N solution, 5-10 eq) or ammonium acetate (NH₄OAc, 3-5 eq) can be used. The large excess drives the equilibrium towards imine formation.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
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Reduction: Cool the reaction mixture in an ice bath (0 °C). Add a reducing agent portion-wise. Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is an excellent choice as it selectively reduces the imine in the presence of any unreacted aldehyde.[3] Alternatively, for a greener process, catalytic hydrogenation (H₂, Pd/C or Raney Nickel) can be employed.[4]
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Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until analytical monitoring shows complete conversion.
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Workup: Quench the reaction by the careful addition of aqueous acid (e.g., 1M HCl) to neutralize excess reducing agent. Basify the solution with aqueous NaOH (e.g., 2M) to a pH > 12 to ensure the product is in its free-base form.
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Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure amine.
Chemical Reactivity and Derivatization
The synthetic utility of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan lies in the versatile reactivity of its primary amine. This nucleophilic group readily participates in a variety of bond-forming reactions, allowing for its incorporation into larger, more complex molecules.
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Acylation/Amidation: The amine reacts cleanly with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. This is the most common method for integrating the scaffold into peptide-like structures or other drug candidates.
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Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields sulfonamides.
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Reductive Amination: The primary amine can be further functionalized by reacting it with other aldehydes or ketones to form secondary or tertiary amines, expanding the structural diversity.[4]
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Alkylation: While direct alkylation with alkyl halides can lead to over-alkylation, it can be controlled under specific conditions to yield secondary amines.
Figure 3: Key derivatization pathways.
Applications in Medicinal Chemistry and Drug Discovery
The 2,3-dihydrobenzofuran scaffold is a bioisostere for various other aromatic systems and provides a rigid framework to orient substituents for optimal binding to protein targets. Its derivatives have shown a wide array of biological activities.[1]
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Enzyme Inhibition: The scaffold has been successfully employed to design inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. The rigid dihydrobenzofuran core helps position key functional groups to interact with the active site of the enzyme.
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Receptor Modulation: Derivatives have been developed as potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 agonism.[5]
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CNS Agents: While distinct from the topic compound, related structures like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APB) are known central nervous system (CNS) stimulants.[6] This highlights the potential of the core scaffold to interact with neurological targets, although 5-(aminomethyl)-2,3-dihydrobenzo[b]furan itself is primarily used as a non-psychoactive building block for therapeutic agents.
Case Study: Targeting the Inflammatory Pathway
Many non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes. A more targeted approach is to inhibit mPGES-1, which is downstream of COX-2 and specifically responsible for producing the pro-inflammatory prostaglandin E₂ (PGE₂). Molecules built upon the 5-(aminomethyl)-2,3-dihydrobenzo[b]furan scaffold can be designed to fit into the mPGES-1 active site, blocking its function and reducing inflammation with potentially fewer side effects than traditional NSAIDs.
Figure 4: Inhibition of the mPGES-1 inflammatory pathway.
Analytical Characterization
Full characterization is essential to confirm the identity and purity of 5-(aminomethyl)-2,3-dihydrobenzo[b]furan. Below are the predicted spectral data based on its structure and data from analogous compounds.[6][7]
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons (3H): ~6.7-7.1 ppm, displaying characteristic splitting for a 1,2,4-trisubstituted benzene ring. -OCH₂- (2H): ~4.5 ppm, triplet. Benzylic -CH₂- (2H): ~3.8 ppm, singlet. -CH₂-Ar (2H): ~3.2 ppm, triplet. -NH₂ (2H): Broad singlet, chemical shift is solvent and concentration dependent. |
| ¹³C NMR | Aromatic Carbons: ~110-160 ppm (6 signals). -OCH₂-: ~71 ppm. Benzylic -CH₂-: ~46 ppm. -CH₂-Ar: ~30 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 149. Key Fragment: m/z = 132 (loss of NH₃), m/z = 120 (loss of -CH₂NH₂). |
| FT-IR (cm⁻¹) | N-H Stretch: 3300-3400 (two bands for primary amine). Aromatic C-H Stretch: ~3050. Aliphatic C-H Stretch: 2850-2950. C-O Stretch (ether): ~1250. |
Safety and Handling
As with any reactive amine, appropriate safety precautions are mandatory.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. The compound is expected to be corrosive and an irritant.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-(Aminomethyl)-2,3-dihydrobenzo[b]furan is more than a simple chemical; it is a strategically designed molecular tool. Its rigid, biologically relevant scaffold combined with a synthetically versatile primary amine makes it a high-value intermediate for medicinal chemists. Understanding its core chemical properties, reactivity, and synthetic accessibility is fundamental to leveraging its full potential in the design and development of next-generation therapeutics targeting a wide spectrum of human diseases.
References
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Giorgis, M., et al. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 58(24), 9697-9713. Available at: [Link]
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